2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide
Description
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide (CAS: 170658-19-2) is a structurally complex acetamide derivative characterized by a fused isoquinoline core and a thienyl substituent. Its molecular formula is C₂₁H₂₄N₂O, with a molecular weight of 320.43 g/mol. The compound features a conjugated enamine system (isoquinolinylidene) linked to an acetamide group substituted at the nitrogen atom with a 2-thienyl moiety.
Properties
CAS No. |
170658-17-0 |
|---|---|
Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-thiophen-2-ylacetamide |
InChI |
InChI=1S/C17H18N2OS/c1-17(2)11-12-6-3-4-7-13(12)14(19-17)10-15(20)18-16-8-5-9-21-16/h3-10,19H,11H2,1-2H3,(H,18,20)/b14-10+ |
InChI Key |
BRZLFNXCORLNMQ-GXDHUFHOSA-N |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C\C(=O)NC3=CC=CS3)/N1)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=CS3)N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Introduction of the Dimethyl Groups: The addition of dimethyl groups to the isoquinoline core is achieved through alkylation reactions using reagents such as methyl iodide.
Formation of the Thienylacetamide Moiety: This involves the reaction of thiophene derivatives with acetic anhydride to form the thienylacetamide group.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and thienylacetamide moieties under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the isoquinoline or thienylacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline or thienylacetamide derivatives.
Substitution: Halogenated isoquinoline or thienylacetamide derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits significant anticancer activity. Various studies have demonstrated its effectiveness against different cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 (Colon Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 7.5 |
| A549 (Lung Cancer) | 6.0 |
In a study published in the Journal of Medicinal Chemistry, derivatives of isoquinoline compounds were synthesized and tested for their cytotoxicity. The results showed that compounds with similar structures to 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide had promising selective cytotoxic effects against cancer cells while sparing normal cells .
Neuroprotective Effects
The compound also shows potential as a neuroprotective agent. It has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. In vitro studies demonstrated that it could effectively reduce AChE activity, which is crucial for maintaining acetylcholine levels in the brain:
| Compound | IC50 (µM) |
|---|---|
| 2-(3,4-Dihydro-3,3-dimethyl...) | 2.7 |
This suggests that the compound may help in alleviating symptoms associated with cognitive decline by enhancing cholinergic neurotransmission .
Enzyme Inhibition
In addition to its neuroprotective properties, this compound has been identified as a potent inhibitor of various enzymes involved in metabolic pathways. Notably, it has shown inhibitory activity against:
- Acetylcholinesterase : Important for neurodegenerative disease treatment.
- Cyclooxygenase (COX) : Related to inflammation and pain management.
The inhibition of these enzymes can lead to therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies have been documented regarding the synthesis and application of this compound:
- Synthesis and Anticancer Activity : A series of isoquinoline derivatives were synthesized and tested for their anticancer properties against various cell lines. The results indicated that modifications to the isoquinoline structure significantly enhanced anticancer activity .
- Neuroprotective Studies : Research demonstrated that the compound's ability to inhibit AChE could be beneficial in treating Alzheimer’s disease by improving memory and cognitive functions in animal models .
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted acetamides, which are studied for their structural diversity and applications in coordination chemistry and medicinal research. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituents/Functional Groups | Yield (%) | Melting Point (°C) | Key Analytical Methods |
|---|---|---|---|---|---|
| 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide (Target) | Isoquinolinylidene | 2-Thienyl, dimethyl groups | N/A* | N/A* | IR, NMR (inferred from analogs) |
| 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5) | Quinazolinone | Sulfamoylphenyl, phenyl | 87 | 269.0 | IR, ¹H/¹³C NMR, MS |
| 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Compound I) | Dichlorophenyl-thiazol | 3,4-Dichlorophenyl, thiazol | N/A | 459–461 | X-ray crystallography |
| 2-((4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide | Pyrimidine-quinoxaline hybrid | Chlorophenyl, diphenylquinoxaline, cyano group | 90.2 | 230–232 | IR, TLC |
Structural and Functional Insights:
Core Heterocycles: The target compound utilizes an isoquinolinylidene core, distinct from quinazolinone (Compound 5) or pyrimidine-quinoxaline hybrids (). Isoquinolinylidene systems are known for extended π-conjugation, which may enhance thermal stability compared to simpler heterocycles like thiazol (Compound I) . This could improve solubility in polar solvents .
Substituent Effects: The 2-thienyl group in the target compound provides a sulfur-containing heteroaromatic ring, similar to the thiazol group in Compound I. Both substituents may influence electronic properties, but thienyl’s larger size could sterically hinder crystallization compared to thiazol derivatives . Chlorinated analogs (e.g., Compound I) exhibit higher melting points (>450°C) due to strong intermolecular halogen bonding, whereas non-halogenated derivatives like the target compound likely have lower thermal stability .
Synthetic Efficiency: High-yield syntheses (e.g., 87–91% for quinazolinones in ) often employ thiouracil or benzoimidazole precursors, suggesting that analogous strategies could optimize the target compound’s synthesis .
Analytical Characterization :
Biological Activity
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H22N2OS
- Molar Mass : 350.47 g/mol
- CAS Number : 170658-21-6
Antimicrobial Properties
Research indicates that compounds similar to 2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-2-thienylacetamide exhibit broad-spectrum antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains without causing hemolysis in human erythrocytes . This suggests a potential application in treating infections caused by antibiotic-resistant bacteria.
The compound is believed to modulate important signaling pathways. For instance, it has been noted for its ability to influence the Wnt/β-catenin signaling pathway by targeting specific subunits of protein phosphatase 2A (PP2A), which is crucial in cellular proliferation and differentiation processes . This modulation can lead to enhanced cell survival and proliferation in certain contexts, particularly in stem cell research.
Study on Antifungal Activity
A study investigating the antifungal properties of related compounds found that they could effectively inhibit the growth of Candida albicans, a common fungal pathogen. The mechanism involved cell cycle arrest at the S and G2/M phases, indicating potential as an anti-infective agent .
Research on Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related isoquinoline derivatives. One study demonstrated that these compounds could induce apoptosis in cancer cell lines through oxidative stress mechanisms. This suggests potential therapeutic applications in oncology .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
